molecular formula C25H21N5O4S2 B2678527 3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028648-65-8

3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2678527
CAS No.: 1028648-65-8
M. Wt: 519.59
InChI Key: UPKWFHREEMKOEF-UHFFFAOYSA-N
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Description

3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a synthetically designed organic compound featuring a complex multi-heterocyclic core, which presents a high value for medicinal chemistry and drug discovery research. The molecular structure incorporates an imidazo[1,2-c]quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, often serving as a core in kinase inhibitors (Source) . The presence of distinct substituents, including the 4-nitrophenylmethylsulfanyl group and the (thiophen-2-yl)methyl)propanamide tail, suggests this molecule was engineered for targeted protein interaction, potentially modulating enzymes or receptors involved in cellular signaling pathways. Its primary research applications include use as a chemical probe to investigate specific biological mechanisms in enzymology and cell biology, particularly in the context of cancer and inflammatory diseases. Researchers can utilize this compound for high-throughput screening, target validation, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c31-22(26-14-18-4-3-13-35-18)12-11-21-24(32)29-23(27-21)19-5-1-2-6-20(19)28-25(29)36-15-16-7-9-17(10-8-16)30(33)34/h1-10,13,21H,11-12,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKWFHREEMKOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Imidazo[1,2-c]quinazoline core : Known for its diverse biological activities.
  • Nitrophenyl group : Enhances electron-withdrawing properties, potentially increasing reactivity with biological targets.
  • Thiophenyl moiety : May contribute to pharmacological effects through specific interactions with proteins and enzymes.

The molecular formula is C24H19N5O4S2C_{24}H_{19}N_{5}O_{4}S_{2} with a molecular weight of approximately 505.57 g/mol.

Anticancer Properties

Research indicates that imidazoquinazolines can inhibit cancer cell proliferation. For instance, related compounds have been shown to effectively inhibit the proliferation of leukemia cells at concentrations as low as 0.3 µM .

Antimicrobial Effects

The structural components suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit significant activity against various bacterial strains due to their ability to disrupt bacterial cell processes.

In Vitro Studies

In vitro studies involving derivatives of imidazo[1,2-c]quinazolines have shown promising results in inhibiting specific enzymes like α-glucosidase, which is crucial for glucose metabolism. For example, compounds with additional electron-donating groups displayed enhanced inhibitory potency compared to their analogs .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the imidazole moiety significantly affect biological activity. Electron-donating groups increased potency against α-glucosidase, while electron-withdrawing groups reduced activity .

Data Tables

CompoundBiological ActivityIC50 (µM)Target
Imidazoquinazoline ACancer cell proliferation inhibition0.3MV4-11 leukemia cells
Imidazoquinazoline Bα-glucosidase inhibition0.5Enzyme target

Comparison with Similar Compounds

Compound A : 3-(5-{[(4-Methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

  • Key Difference : Replaces the 4-nitrophenyl group with a 4-methylphenylmethyl sulfanyl moiety.

Compound B : 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide

  • Key Differences: Sulfanyl substituent: A 2-(3,4-dimethoxyphenethyl)amino-2-oxoethyl group instead of 4-nitrophenylmethyl. Amide side chain: Furylmethyl instead of thiophen-2-ylmethyl.
  • Impact : The dimethoxy group enhances lipophilicity (higher logP), while the furan ring may alter hydrogen-bonding patterns compared to thiophene .

Functional Group Analogues

Compound C : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide

  • Key Differences: Core: Thiazolo-triazole instead of imidazoquinazolinone. Substituents: 4-Chlorophenyl and benzothiazole groups.
  • Impact: The chlorophenyl group provides moderate electron withdrawal, but the thiazolo-triazole core may limit π-π stacking compared to the planar imidazoquinazolinone system .

Compound D : 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide

  • Key Differences :
    • Core: Lacks a fused heterocycle; features a linear propanamide with sulfamoyl groups.
  • Impact : Reduced rigidity may decrease target specificity, but sulfamoyl groups enhance solubility and hydrogen-bonding capacity .

Structural and Bioactivity Comparison (Table 1)

Property Target Compound Compound A Compound B Compound C
Core Structure Imidazo[1,2-c]quinazolinone Imidazo[1,2-c]quinazolinone Imidazo[1,2-c]quinazolinone Thiazolo-triazole
Sulfanyl Substituent 4-Nitrobenzyl 4-Methylbenzyl 2-(3,4-Dimethoxyphenethyl) 5-(4-Chlorophenyl)thiazolo
Amide Side Chain Thiophen-2-ylmethyl Thiophen-2-ylmethyl Furylmethyl Benzothiazole-phenyl
Electron Effects Strong electron-withdrawing Electron-donating Moderate electron-donating Moderate electron-withdrawing
Predicted logP ~3.5 (estimated) ~3.8 ~4.2 ~3.0
Bioactivity Relevance Kinase inhibition (e.g., ROCK1) Moderate activity Epigenetic modulation Antiproliferative

Key Research Findings

Docking Efficiency : The 4-nitro group in the target compound enhances docking scores in kinase targets (e.g., ROCK1) compared to Compound A’s methyl group, as electron-deficient aromatic systems improve interactions with catalytic lysine residues .

Bioactivity Clustering: Compounds with imidazoquinazolinone cores (Target, A, B) cluster together in hierarchical analyses, suggesting shared modes of action such as ATP-competitive kinase inhibition .

Synthetic Complexity : The nitro group in the target compound requires careful handling during synthesis (e.g., nitration or Suzuki coupling), whereas Compound A’s methyl group simplifies functionalization .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions such as solvent selection (e.g., dimethylformamide or dichloromethane for solubility ), temperature control (e.g., reflux for cyclization steps ), and catalyst use (e.g., triethylamine for nucleophilic substitutions ). Purification via column chromatography or recrystallization is critical, with purity monitored by HPLC (>95% purity threshold recommended ).

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., thiophene methylene protons at δ 4.5–5.0 ppm ).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination ).
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 3-oxo group ).

Q. How do reaction conditions (pH, solvent) influence the formation of the imidazoquinazoline core?

  • Methodological Answer : Acidic conditions (pH 4–6) stabilize the quinazolinone intermediate, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl position .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
  • Structural Analogs : Compare activity of derivatives with modified substituents (e.g., replacing 4-nitrophenyl with fluorophenyl to assess electronic effects ).

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the thiophen-2-ylmethyl group?

  • Methodological Answer :

  • Synthetic Modifications : Replace the thiophene moiety with furan or phenyl groups via Suzuki coupling .
  • Biological Testing : Evaluate changes in potency against target enzymes (e.g., kinases or proteases) using dose-response curves (IC₅₀ comparisons ).

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., imidazoquinazoline core binding to ATP pockets ).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER ).

Data Analysis and Experimental Design

Q. How should stability studies be conducted to evaluate degradation under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC .
  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile groups .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values (GraphPad Prism ).
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ activities (p < 0.05 significance threshold ).

Contradictions and Mitigation

  • Issue : Variability in reported IC₅₀ values for similar compounds.
  • Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays ) and validate with reference inhibitors.

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